2-Aminopropanenitrile hydrochloride

Vue d'ensemble

Description

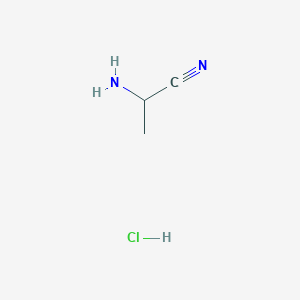

2-Aminopropanenitrile hydrochloride: is an organic compound with the molecular formula C3H7ClN2. It is a derivative of 2-aminopropanenitrile, where the nitrile group is bonded to a hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amination of Propanenitrile: One common method involves the amination of propanenitrile using ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Hydrochloride Formation: The resulting 2-aminopropanenitrile is then treated with hydrochloric acid to form 2-aminopropanenitrile hydrochloride. This step is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Aminopropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amines.

Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted nitriles.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

In medicinal chemistry, 2-aminopropanenitrile hydrochloride serves as a critical building block for synthesizing piperidine derivatives, which are significant in drug development.

Methods:

The compound is utilized in multicomponent reactions, particularly cyclization and amination processes, to create diverse piperidine structures. Controlled conditions and specific catalysts are often employed to optimize these reactions.

Results:

Research indicates that these piperidine derivatives have potential pharmacological applications, with over twenty classes of pharmaceuticals incorporating them into their structures.

Biochemistry

Overview:

This compound plays a vital role in studying glucose and alanine metabolism, particularly relevant in diabetes research.

Methods:

It is used alongside biochemical assays to monitor metabolic changes in diabetic patients. The hydrochloride form enhances solubility in aqueous solutions, facilitating its application in biological assays.

Results:

Studies have shown significant shifts in glucose and alanine metabolism due to treatments involving this compound, providing insights into the efficacy of new diabetic medications.

Organic Chemistry

Overview:

In organic chemistry, this compound acts as a precursor for synthesizing complex organic molecules, including natural products and drug candidates.

Methods:

The compound participates in various organic reactions, such as Steglich esterification, known for high yield and specificity.

Results:

Optimized esterification processes can achieve yields up to 96%, demonstrating its efficiency in producing esters for further chemical synthesis.

Neuropharmacology

Overview:

Piperidine derivatives synthesized from this compound are being investigated for their potential therapeutic effects on neurological disorders.

Methods:

Analog compounds are created and tested for their activity on various neurological pathways both in vitro and in vivo.

Results:

Preclinical trials have shown promising results for some derivatives as potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease.

Polymer Chemistry

Overview:

In material science, this compound is explored for creating novel polymers with enhanced properties.

Methods:

It is polymerized or copolymerized with other monomers under precise reaction conditions to achieve desired molecular weights and polymer architectures.

Results:

The resulting polymers exhibit unique characteristics such as increased thermal stability or biodegradability, making them suitable for various industrial applications.

Protein Purification

Overview:

In biochemistry and molecular biology, this compound is used in protein purification processes.

Methods:

It stabilizes proteins during purification and can act as a buffer component during chromatography and electrophoresis.

Results:

The use of this compound has improved the fidelity of protein purification, which is crucial for reliable experimental data.

Nutrition Science

Overview:

As an amino acid derivative, this compound is studied for its potential role as a nutritional supplement.

Methods:

Clinical trials evaluate its bioavailability and efficacy in dietary supplements through metabolic studies.

Results:

Preliminary findings suggest that certain derivatives may benefit diets lacking specific amino acids.

Case Studies

| Field | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of piperidine derivatives | Over twenty classes of pharmaceuticals utilize these derivatives. |

| Biochemistry | Metabolism tracking in diabetic patients | Significant shifts observed in glucose and alanine metabolism due to treatments. |

| Organic Chemistry | Steglich esterification process | Achieved up to 96% yield in ester production. |

| Neuropharmacology | Testing piperidine analogs for neurological effects | Promising results in preclinical trials for Alzheimer’s and Parkinson’s treatments. |

| Polymer Chemistry | Development of novel polymers | Unique properties like thermal stability achieved through controlled polymerization. |

| Protein Purification | Role in stabilizing proteins during purification | Improved reliability in experimental data from purified proteins. |

| Nutrition Science | Evaluation as a nutritional supplement | Potential benefits identified for amino acid supplementation. |

Mécanisme D'action

The mechanism of action of 2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The pathways involved include nucleophilic attack on electrophilic centers and coordination with transition metals.

Comparaison Avec Des Composés Similaires

Aminoacetonitrile: This compound has a similar nitrile group but differs in the length of the carbon chain.

Propanenitrile: A simpler nitrile compound without the amino group.

Uniqueness: 2-Aminopropanenitrile hydrochloride is unique due to its combination of an amino group and a nitrile group, along with the presence of a hydrochloride salt. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various chemical and industrial applications.

Activité Biologique

2-Aminopropanenitrile hydrochloride, also known as β-Aminopropionitrile (BAPN), is a compound with significant biological activity, particularly as a lysyl oxidase (LOX) inhibitor. This article explores its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Lysyl Oxidase Inhibition

BAPN functions primarily as an irreversible inhibitor of lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. By targeting the active site of LOX and its isoenzymes, BAPN disrupts normal tissue remodeling processes, which can have both beneficial and detrimental effects depending on the context of its application .

1. Impact on Cell Metabolism

BAPN has been shown to influence cellular metabolism significantly. In vitro studies indicate that it can normalize the expression of GLUT4 and adiponectin, enhancing glucose uptake in models of insulin resistance. Specifically, treatment with BAPN at concentrations around 500 μM for 72 hours resulted in improved glucose metabolism in 3T3-L1 adipocytes .

2. Effects on Cancer Cells

Research indicates that BAPN inhibits the epithelial-mesenchymal transition (EMT) in cervical carcinoma cells. At a concentration of 500 μM over 72 hours, BAPN significantly reduced invasion and migration capacities in HeLa and SiHa cell lines under hypoxic conditions . This suggests potential applications in cancer therapy, particularly in preventing metastasis.

3. Tendon Healing

In equine tendon models, BAPN has been associated with decreased collagen synthesis and altered cell morphology. Specifically, it suppressed protein production and collagen type-III mRNA expression, which could hinder tendon healing processes . This effect highlights the dual nature of BAPN's action—while it may be beneficial in some contexts (e.g., cancer), it can be detrimental in tissue repair scenarios.

Case Studies

Case Study: Insulin Resistance

In a controlled study involving 3T3-L1 adipocytes treated with TNFα, BAPN effectively prevented the reduction of GLUT4 and adiponectin levels induced by TNFα. This outcome underscores its potential role in managing metabolic disorders such as insulin resistance .

Case Study: Cancer Metastasis

Another study demonstrated that BAPN treatment led to a significant reduction in the hypoxia-induced invasive behavior of cervical cancer cells. The findings suggest that inhibiting LOX activity with BAPN could be a viable strategy for limiting cancer progression through EMT suppression .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Insulin Resistance | BAPN normalized GLUT4 and adiponectin expression; improved glucose uptake | Potential therapeutic agent for diabetes |

| Cancer Cell Invasion | Reduced invasion/migration of cervical carcinoma cells under hypoxia | Possible application in cancer metastasis prevention |

| Tendon Healing | Decreased collagen synthesis; altered cell morphology | May impair tendon repair processes |

Propriétés

IUPAC Name |

2-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQCCPNVRCAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509760 | |

| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72187-91-8 | |

| Record name | 72187-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopropanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.